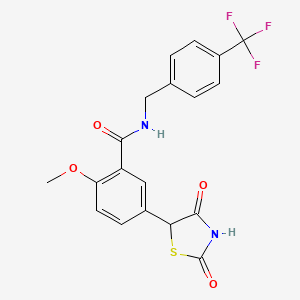
5-(2,4-dioxothiazolidin-5-yl)-2-methoxy-N-(4-(trifluoromethyl)benzyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,4-dioxothiazolidin-5-yl)-2-methoxy-N-(4-(trifluoromethyl)benzyl)benzamide is a complex organic compound featuring a thiazolidine ring, a methoxy group, and a trifluoromethylbenzyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common synthetic route includes the reaction of 2,4-dioxothiazolidine-5-acetic acid with appropriate benzyl halides under basic conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
5-(2,4-dioxothiazolidin-5-yl)-2-methoxy-N-(4-(trifluoromethyl)benzyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups such as halides or amines .
Aplicaciones Científicas De Investigación
5-(2,4-dioxothiazolidin-5-yl)-2-methoxy-N-(4-(trifluoromethyl)benzyl)benzamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: The compound is investigated for its potential therapeutic effects, such as anticancer and anti-inflammatory activities.
Industry: It is used in the development of new materials and pharmaceuticals .
Mecanismo De Acción
The mechanism of action of 5-(2,4-dioxothiazolidin-5-yl)-2-methoxy-N-(4-(trifluoromethyl)benzyl)benzamide involves its interaction with specific molecular targets. The compound can bind to proteins or DNA, leading to changes in their structure and function. This interaction can result in various biological effects, such as inhibition of enzyme activity or modulation of gene expression .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other thiazolidine derivatives and benzamide analogs. Examples include:
- 2,4-dioxothiazolidine-5-acetic acid
- 2-methoxybenzamide
- N-(4-(trifluoromethyl)benzyl)benzamide .
Uniqueness
5-(2,4-dioxothiazolidin-5-yl)-2-methoxy-N-(4-(trifluoromethyl)benzyl)benzamide is unique due to its combination of a thiazolidine ring, methoxy group, and trifluoromethylbenzyl moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Propiedades
Número CAS |
934017-32-0 |
|---|---|
Fórmula molecular |
C20H17F3N2O5 |
Peso molecular |
422.4 g/mol |
Nombre IUPAC |
5-[(2,4-dioxo-1,3-oxazolidin-5-yl)methyl]-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide |
InChI |
InChI=1S/C20H17F3N2O5/c1-29-15-7-4-12(9-16-18(27)25-19(28)30-16)8-14(15)17(26)24-10-11-2-5-13(6-3-11)20(21,22)23/h2-8,16H,9-10H2,1H3,(H,24,26)(H,25,27,28) |
Clave InChI |
ORZMUVMQJPGFOM-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2C(=O)NC(=O)S2)C(=O)NCC3=CC=C(C=C3)C(F)(F)F |
SMILES canónico |
COC1=C(C=C(C=C1)CC2C(=O)NC(=O)O2)C(=O)NCC3=CC=C(C=C3)C(F)(F)F |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
MK 0767; MK-0767; MK0767 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















